molecular formula C17H18FN3O3 B2489293 2-(2-Fluorophenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034248-61-6

2-(2-Fluorophenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2489293
CAS No.: 2034248-61-6
M. Wt: 331.347
InChI Key: RFIZECJKOFZJSH-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a pyrrolidinyl group, and a methoxypyridazinyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route might involve:

    Formation of the Pyrrolidinyl Intermediate: Starting with a suitable pyrrolidine derivative, the intermediate can be synthesized through nucleophilic substitution reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using an appropriate fluorobenzene derivative and an acyl chloride.

    Coupling with the Methoxypyridazinyl Group: The final step involves coupling the pyrrolidinyl intermediate with a methoxypyridazinyl derivative, often through an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the ketone group or other reducible functionalities.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-Fluorophenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)-1-(3-pyrrolidinyl)ethanone: Lacks the methoxypyridazinyl group, which may result in different biological activities.

    2-(2-Chlorophenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone: Substitution of fluorine with chlorine can alter the compound’s reactivity and interactions.

    1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone: Absence of the fluorophenyl group, potentially affecting its chemical properties and applications.

Uniqueness

The unique combination of the fluorophenyl, pyrrolidinyl, and methoxypyridazinyl groups in 2-(2-Fluorophenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(2-fluorophenyl)-1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c1-23-15-6-7-16(20-19-15)24-13-8-9-21(11-13)17(22)10-12-4-2-3-5-14(12)18/h2-7,13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIZECJKOFZJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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